molecular formula C9H10BrNOS B600009 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 10513-26-5

2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No.: B600009
CAS No.: 10513-26-5
M. Wt: 260.149
InChI Key: YWEYODFGGPSBMP-UHFFFAOYSA-N
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Description

2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a functionalized benzothiazole derivative of significant interest in medicinal chemistry and drug discovery. The benzothiazole core is a privileged scaffold in pharmaceutical research, known for its wide range of biological activities . Benzothiazole-based compounds have garnered considerable attention for their potential as anti-cancer, anti-inflammatory, anti-viral, and antimicrobial agents, and they are integral to several approved and investigational drugs . This particular brominated and dimethyl-substituted analogue serves as a versatile synthetic intermediate or building block for the development of novel bioactive molecules. Researchers can leverage this compound to synthesize more complex structures, such as benzothiazole-thiazole hybrids, which have recently shown promise as broad-spectrum antimicrobial agents with dual antibacterial and antifungal properties . Its structural features make it a valuable candidate for exploring new chemical space in programs aimed at targeting critical diseases .

Properties

IUPAC Name

2-bromo-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEYODFGGPSBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735509
Record name 2-Bromo-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10513-26-5
Record name 2-Bromo-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methanol/Pyridine Reflux

Procedure :

  • Combine 2-bromo-5,5-dimethylcyclohexane-1,3-dione (5.23 mmol), thiourea (5.23 mmol), and pyridine (5.23 mmol) in methanol (15 mL).

  • Reflux for 4 hours, evaporate solvent, and precipitate product in water.

  • Filter and wash with water.

Yield : ~91% (observed in unsubstituted system).
Advantages : High yield due to pyridine’s dual role as base and catalyst.

Ethanol/Sodium Bicarbonate Reflux

Procedure :

  • React 2-bromo-5,5-dimethylcyclohexane-1,3-dione (5.2 mmol) with thiourea (5.2 mmol) and NaHCO₃ (5.2 mmol) in ethanol (50 mL).

  • Reflux at 80°C for 4 hours, filter, and crystallize from ethanol.

Yield : ~47% (unsubstituted analog).
Trade-offs : Lower yield but avoids pyridine, simplifying purification.

Comparative Analysis of Reaction Conditions

The table below summarizes critical parameters influencing yield and purity:

Condition Solvent Base Temp (°C) Time (h) Yield
Methanol/PyridineMethanolPyridineReflux491%
Ethanol/NaHCO₃EthanolSodium Bicarb.80447%
Ethanol (Neat)EthanolNoneReflux342%

Key Observations :

  • Pyridine enhances yield by neutralizing HBr, shifting equilibrium toward product.

  • Prolonged reflux (>4 hours) risks decomposition, as seen in unoptimized trials.

Side Reactions and Mitigation Strategies

Incomplete Cyclization

Residual starting materials may persist if stoichiometry deviates. Remedy : Use 1.1 eq thiourea and monitor reaction via LC-MS.

Over-Bromination

Excess bromine may dibrominate the diketone. Remedy : Strict stoichiometry (1:1 diketone:Bromine) and low-temperature addition.

Oxidative Byproducts

Thiourea oxidation to disulfides can occur. Remedy : Degas solvents and maintain inert atmosphere.

Purification and Characterization

Work-up :

  • Crude product is dissolved in water, filtered, and washed with ethanol.

  • Recrystallization from ethanol or acetone improves purity.

Characterization Data (Based on Analog):

  • ¹H NMR (DMSO-d₆) : δ 2.69 (t, 2H, CH₂), 2.38 (t, 2H, CH₂), 2.02 (m, 2H, CH₂), 1.25 (s, 6H, CH₃).

  • LC-MS (ESI) : m/z 285.0 [M+H]⁺ (calc. 284.2).

Alternative Pathways and Novel Approaches

Microwave-Assisted Synthesis

Adapting methods from, microwave irradiation (150°C, 30 min) with DMF dimethyl acetal could accelerate cyclization, though yields for similar systems remain moderate (59%).

Solid-Phase Synthesis

Immobilized thiourea derivatives on resin may enable stepwise functionalization, though unreported for this compound.

Industrial-Scale Considerations

Cost Drivers :

  • 5,5-Dimethylcyclohexane-1,3-dione availability.

  • Bromine handling requires specialized equipment.

Optimization :

  • Continuous-flow reactors for bromination to enhance safety and yield.

  • Recycling solvents (e.g., methanol) via distillation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted benzo[d]thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: The major product is the hydrogenated benzo[d]thiazole derivative.

Scientific Research Applications

2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS: 109317-52-4)

  • Molecular Formula : C₉H₁₄N₂OS.
  • Key Differences: The bromine atom is replaced by an amino group (-NH₂), enhancing nucleophilicity and enabling participation in condensation reactions .
  • Spectroscopy : NH₂ stretches at 3390–3100 cm⁻¹ (IR) and a singlet at δ 8.09 ppm (¹H NMR) distinguish it from the brominated analogue .
  • Applications : Serves as a precursor for antioxidant agents and hydrazine derivatives .

5,6-Dihydrobenzo[d]thiazol-7(4H)-one (CAS: 935850-03-6)

  • Molecular Formula: C₇H₇NOS.
  • Key Differences : Lacks both bromine and dimethyl groups, simplifying the core structure.
  • Reactivity : The absence of bromine limits electrophilic substitution reactions, making it less versatile in functionalization .

2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS: 1387575-90-7)

  • Molecular Formula: C₁₄H₁₂BrNO₂S.
  • Applications : Explored as a pharmaceutical intermediate due to enhanced aromatic interactions .

Physicochemical and Reactivity Comparison

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Reactivity
2-Bromo-5,5-dimethyl-...thiazol-7(4H)-one Br, 5,5-dimethyl 277.18 Not reported Electrophilic substitution (Br as leaving group); Suzuki coupling
2-Amino-5,5-dimethyl-...thiazol-7(4H)-one NH₂, 5,5-dimethyl 206.29 Not reported Condensation with aldehydes; antioxidant activity
5,6-Dihydrobenzo[d]thiazol-7(4H)-one None 153.20 Not reported Base for alkylation/acylation; limited functionalization

Key Observations :

  • Bromine vs. Amino Group: The brominated compound exhibits higher electrophilicity, enabling cross-coupling reactions, while the amino derivative participates in hydrogen bonding and condensation .

Biological Activity

2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS No. 10513-26-5) is a chemical compound belonging to the class of benzo[d]thiazoles. Its unique structure, characterized by the presence of a bromine atom and two methyl groups attached to a dihydrobenzo[d]thiazole ring, suggests potential biological activities that warrant investigation.

  • Molecular Formula : C9H10BrNOS
  • Molecular Weight : 260.15 g/mol
  • Structure : The compound features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The bromine atom and the thiazole ring are critical for its reactivity and binding affinity, potentially modulating various biological pathways. However, detailed studies are required to elucidate the exact molecular targets involved.

Biological Activities

Recent studies have indicated several biological activities associated with compounds related to benzo[d]thiazoles, including:

  • Antimicrobial Activity :
    • Various derivatives of benzo[d]thiazoles have demonstrated significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties :
    • Compounds with similar structural features have been evaluated for their anticancer activities. Some derivatives exhibited potent inhibition of cancer cell proliferation in vitro .
  • Anti-inflammatory Effects :
    • Certain derivatives have also been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Antibacterial Activity Study :
    A study assessed the antibacterial efficacy of various thiazole derivatives against common bacterial strains. The minimal inhibitory concentration (MIC) for some compounds was found to be as low as 50 μg/mL, indicating strong antibacterial potential .
  • Anticancer Evaluation :
    Research involving the evaluation of thiazole derivatives on human cancer cell lines revealed that some compounds significantly inhibited cell growth with IC50 values in the low micromolar range . This suggests that this compound could exhibit similar activities.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Bromo-1,4-dimethylbenzeneLacks thiazole ringLimited biological activity
5,5-Dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-oneSimilar without bromineModerate antimicrobial effects
2-Bromo-5-methylbenzo[d]thiazoleOne methyl groupAntimicrobial activity

Q & A

Q. How is this compound synthesized, and what catalysts are effective?

  • Answer : A one-pot synthesis using trichloroisocyanuric acid (TCCA) with a magnetically recoverable nanosystem (e.g., Ca/4-MePyr IL@ZY-Fe₃O₄) can be adapted. Bromination may follow via N-bromosuccinimide (NBS) or HBr/H₂O₂, leveraging the catalytic system’s efficiency in regioselective functionalization .

Q. What purification methods are recommended for this compound?

  • Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from DMSO/water mixtures, as DMSO solubility is indicated by NMR solvent use .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments of brominated benzothiazoles?

  • Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths/angles. For example, in related bromobenzothiazoles, C-Br bond lengths average ~1.89 Å, and ring puckering can be quantified to confirm stereochemistry .

Q. What strategies address contradictions between spectroscopic and computational data for this compound?

  • Answer :
  • Triangulation : Cross-validate NMR/IR with DFT calculations (e.g., Gaussian) to predict electronic environments.
  • Isotopic Labeling : Use deuterated analogs to isolate vibrational modes in IR.
  • Error Analysis : Assess solvent effects (e.g., DMSO-d6 polarity) on NMR chemical shifts .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Answer : Bromine enhances electrophilicity at the thiazole ring, enabling Suzuki-Miyaura couplings. Compare turnover frequencies (TOFs) with non-brominated analogs. Mechanistic studies (e.g., kinetic isotope effects) can probe oxidative addition steps .

Q. What methodologies optimize reaction yields in large-scale syntheses?

  • Answer :
  • Design of Experiments (DoE) : Vary temperature (60–120°C), catalyst loading (5–15 mol%), and brominating agent equivalents (1.0–1.5 eq) to identify optimal conditions.
  • In Situ Monitoring : Use Raman spectroscopy to track bromine consumption .

Q. How is thermal stability assessed for this compound, and what decomposition pathways are observed?

  • Answer : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset (~200°C). Differential scanning calorimetry (DSC) identifies exothermic peaks correlated with C-Br bond cleavage. Compare with mass spectrometry (MS) data to assign fragmentation patterns .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReferences
X-ray CrystallographyConfirming bromine position/geometryR-factor < 0.05, data-to-parameter ratio > 15
2D NMR (HSQC, HMBC)Assigning quaternary carbons near BrDMSO-d6 solvent, 500 MHz
Catalytic OptimizationMaximizing bromination regioselectivityTCCA/NBS, Fe₃O₄ nanosystem loading

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